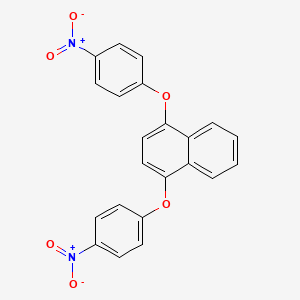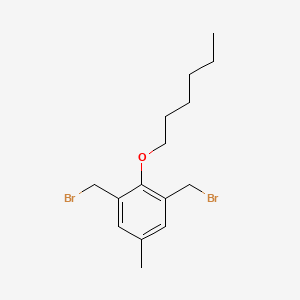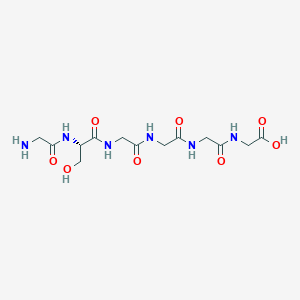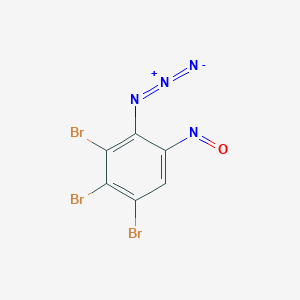![molecular formula C18H23ClO4SSi B14242519 Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate CAS No. 276244-65-6](/img/structure/B14242519.png)
Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate is a chemical compound known for its unique structural features and potential applications in various fields of science. This compound consists of a diphenyl group, a trimethylsilyl group, and a sulfanium ion, making it an interesting subject for research in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate typically involves the reaction of diphenyl sulfide with 3-(trimethylsilyl)prop-2-en-1-yl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with perchloric acid to obtain the perchlorate salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion to a sulfide.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfide.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate involves its interaction with molecular targets through its sulfanium ion. The compound can participate in redox reactions, influencing various biochemical pathways. The trimethylsilyl group enhances its stability and reactivity, making it a versatile compound for different applications.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl[3-(trimethylsilyl)prop-2-yn-1-yl]sulfanium perchlorate: Similar structure but with a triple bond.
Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]selenium perchlorate: Selenium analog of the compound.
Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]tellurium perchlorate: Tellurium analog of the compound.
Uniqueness
Diphenyl[3-(trimethylsilyl)prop-2-en-1-yl]sulfanium perchlorate is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
276244-65-6 |
|---|---|
Fórmula molecular |
C18H23ClO4SSi |
Peso molecular |
399.0 g/mol |
Nombre IUPAC |
diphenyl(3-trimethylsilylprop-2-enyl)sulfanium;perchlorate |
InChI |
InChI=1S/C18H23SSi.ClHO4/c1-20(2,3)16-10-15-19(17-11-6-4-7-12-17)18-13-8-5-9-14-18;2-1(3,4)5/h4-14,16H,15H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clave InChI |
MXZAGWOMWCBQPD-UHFFFAOYSA-M |
SMILES canónico |
C[Si](C)(C)C=CC[S+](C1=CC=CC=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
![6-Chloro-3-[3-(pyrrolidin-1-yl)phenyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14242465.png)
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)

![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)

![6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one](/img/structure/B14242489.png)

![2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine](/img/structure/B14242506.png)
